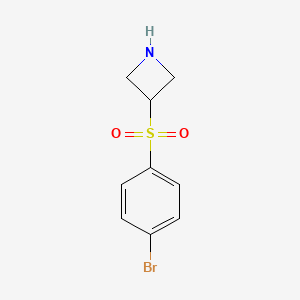

3-((4-Bromophenyl)sulfonyl)azetidine

CAS No.: 1706448-67-0

Cat. No.: VC2577669

Molecular Formula: C9H10BrNO2S

Molecular Weight: 276.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706448-67-0 |

|---|---|

| Molecular Formula | C9H10BrNO2S |

| Molecular Weight | 276.15 g/mol |

| IUPAC Name | 3-(4-bromophenyl)sulfonylazetidine |

| Standard InChI | InChI=1S/C9H10BrNO2S/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2 |

| Standard InChI Key | NLLZHTJWBQXCAJ-UHFFFAOYSA-N |

| SMILES | C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br |

| Canonical SMILES | C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Classification

3-((4-Bromophenyl)sulfonyl)azetidine belongs to the class of secondary amines, specifically those containing a sulfonyl group attached to an azetidine ring system. The compound features a four-membered azetidine heterocycle with a sulfonyl group at the 3-position, which connects to a para-bromophenyl moiety . This structural arrangement creates a molecule with several functional regions:

-

A strained four-membered azetidine ring

-

A sulfonyl (SO₂) connecting group

-

A para-bromophenyl aromatic system

These structural elements contribute to the compound's reactivity profile and potential applications in organic synthesis. As a secondary amine derivative, it contains a nitrogen atom where one hydrogen has been replaced by the azetidine ring structure, while the other hydrogen has been substituted with the (4-bromophenyl)sulfonyl group.

Structural Comparison with Related Compounds

Physical and Chemical Properties

3-((4-Bromophenyl)sulfonyl)azetidine possesses distinctive physical and chemical properties that stem from its unique structural features. The combination of a strained azetidine ring and a sulfonyl group creates a molecule with specific reactivity patterns.

Physical Properties

The compound typically exists as a crystalline solid with moderate to high melting point due to the presence of the sulfonyl group, which can engage in hydrogen bonding interactions. The bromine atom in the para position of the phenyl ring contributes to the compound's molecular weight and affects its solubility profile.

Chemical Reactivity

The chemical reactivity of 3-((4-Bromophenyl)sulfonyl)azetidine is dominated by several key structural features:

-

The sulfonyl group (SO₂) serves as an electron-withdrawing group, activating the adjacent positions for nucleophilic attack

-

The strained azetidine ring can undergo ring-opening reactions under appropriate conditions

-

The para-bromophenyl group provides a site for various transition metal-catalyzed cross-coupling reactions

The compound can participate in various chemical transformations including:

-

Substitution reactions at the bromine position

-

Nucleophilic addition reactions

-

Ring-opening reactions of the azetidine moiety

-

Further functionalization of the nitrogen atom

Synthesis and Preparation Methods

The synthesis of 3-((4-Bromophenyl)sulfonyl)azetidine typically involves multiple steps, each requiring careful control of reaction conditions and purification procedures.

General Synthetic Routes

Based on the synthesis of related compounds, several potential routes can be proposed:

Method 1: Direct Sulfonylation

-

Starting with 3-substituted azetidine and reacting with 4-bromobenzenesulfonyl chloride in the presence of a base

Method 2: Ring Closure Approach

-

Building the azetidine ring after attaching the sulfonyl group to an appropriate precursor

Recent Synthetic Developments

Recent research has expanded the synthetic accessibility of sulfonylated azetidines through innovative approaches. Azetidine sulfonyl fluorides (ASFs) have emerged as versatile precursors for the synthesis of various azetidine derivatives through defluorosulfonylation reactions . These methodologies allow for mild and effective preparation of functionalized azetidines under thermal conditions (around 60°C), providing potential routes to compounds like 3-((4-Bromophenyl)sulfonyl)azetidine.

Applications in Chemical Research

3-((4-Bromophenyl)sulfonyl)azetidine and similar compounds have significant potential in various research domains, particularly in pharmaceutical development and as synthetic intermediates.

Medicinal Chemistry Applications

Small, strained heterocycles like azetidines have attracted considerable attention in medicinal chemistry due to their unique properties:

-

The strained four-membered ring can influence molecular conformation

-

The sulfonyl group serves as a hydrogen bond acceptor

-

The bromine substituent provides a handle for further functionalization through cross-coupling reactions

These features make the compound potentially valuable in drug discovery programs focusing on diverse therapeutic targets.

Synthetic Building Block Applications

As a functionalized intermediate, 3-((4-Bromophenyl)sulfonyl)azetidine offers several structural features that can be leveraged in complex molecule synthesis:

-

The bromine atom serves as a site for palladium-catalyzed cross-coupling reactions

-

The sulfonyl group can direct substitution reactions

-

The azetidine ring nitrogen provides a site for further functionalization

Spectroscopic Characterization

The structural confirmation and purity assessment of 3-((4-Bromophenyl)sulfonyl)azetidine typically involves multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR would show characteristic patterns for:

-

The azetidine ring protons (typically complex multiplets)

-

The aromatic protons of the para-bromophenyl group (two sets of doublets in an AA'BB' pattern)

¹³C NMR would reveal:

-

The carbon signals from the azetidine ring

-

The aromatic carbons, including the carbon bearing the bromine atom

-

The carbon adjacent to the sulfonyl group

Mass Spectrometry

Mass spectrometric analysis would likely show:

-

Molecular ion peaks reflecting the presence of bromine (with characteristic isotope pattern)

-

Fragmentation patterns involving loss of the sulfonyl group

-

Fragments corresponding to the bromophenyl moiety

Future Research Directions

The continuing interest in small, strained heterocycles like azetidines in medicinal chemistry suggests several promising research directions for 3-((4-Bromophenyl)sulfonyl)azetidine.

Synthetic Methodology Development

Further research could focus on developing more efficient and selective methods for synthesizing functionalized azetidines, including:

-

Application of the recently reported defluorosulfonylation chemistry to access diverse azetidine derivatives

-

Development of stereoselective methods for preparing optically pure azetidine derivatives

-

Exploration of flow chemistry approaches for safer handling of strained ring systems

Medicinal Chemistry Exploration

The unique structural features of 3-((4-Bromophenyl)sulfonyl)azetidine make it a candidate for medicinal chemistry investigations:

-

Systematic exploration of structure-activity relationships through analog synthesis

-

Investigation of the impact of the sulfonyl group on membrane permeability and metabolic stability

-

Evaluation of the compound's potential in fragment-based drug discovery approaches

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume